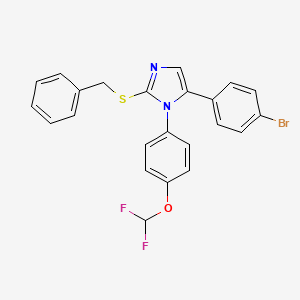

2-(benzylthio)-5-(4-bromophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazole

Descripción

The compound 2-(benzylthio)-5-(4-bromophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazole (CAS 1105189-96-5) is a substituted imidazole derivative with a molecular formula of C₁₆H₁₁BrF₂N₂OS and a molecular weight of 404.24 g/mol . Its structure features:

- Benzylthio group at position 2, which enhances electron-withdrawing properties.

- 4-(Difluoromethoxy)phenyl at position 1, influencing metabolic stability and steric bulk.

Imidazole derivatives are pharmacologically significant due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects . This compound is synthesized via multistep reactions involving condensation of substituted aldehydes with diamines, followed by functionalization with thiol groups .

Propiedades

IUPAC Name |

2-benzylsulfanyl-5-(4-bromophenyl)-1-[4-(difluoromethoxy)phenyl]imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17BrF2N2OS/c24-18-8-6-17(7-9-18)21-14-27-23(30-15-16-4-2-1-3-5-16)28(21)19-10-12-20(13-11-19)29-22(25)26/h1-14,22H,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIJUKDAWMJJRJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=NC=C(N2C3=CC=C(C=C3)OC(F)F)C4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17BrF2N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

2-(Benzylthio)-5-(4-bromophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazole is a synthetic organic compound classified as an imidazole derivative. Imidazole compounds are known for their diverse biological activities, making them significant in medicinal chemistry and drug development. This compound exhibits potential therapeutic effects, particularly in antimicrobial, anticancer, and anti-inflammatory applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : 2-benzylsulfanyl-1-[4-(difluoromethoxy)phenyl]-5-(4-bromophenyl)imidazole

- Molecular Formula : C24H20BrF2N2O2S

- Molecular Weight : 501.39 g/mol

Structural Features

| Feature | Description |

|---|---|

| Imidazole Ring | Five-membered heterocyclic structure |

| Substituents | Benzylthio, bromophenyl, difluoromethoxy phenyl groups |

Antimicrobial Activity

Research indicates that imidazole derivatives, including this compound, exhibit notable antimicrobial properties. A study involving various imidazole compounds demonstrated their effectiveness against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound was tested using the cylinder well diffusion method, showing significant inhibition zones compared to standard antibiotics like Norfloxacin .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. One investigation focused on the cytotoxic effects of imidazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that compounds with similar structural features exhibited enhanced cytotoxicity, particularly when combined with conventional chemotherapeutics like doxorubicin. The presence of bromine and chlorine substituents in related compounds was found to increase efficacy, suggesting that this compound may also possess synergistic effects in cancer treatment .

Anti-inflammatory Effects

Imidazole derivatives are also noted for their anti-inflammatory properties. Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. Further research is required to elucidate the specific mechanisms of action and potential therapeutic applications in inflammatory diseases.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to active sites or modulating receptor functions, leading to alterations in cellular signaling pathways. This mechanism underpins its antimicrobial and anticancer effects.

Comparative Analysis with Related Compounds

A comparative analysis of 2-(benzylthio)-5-(4-bromophenyl)-1H-imidazole with structurally similar compounds reveals differences in biological activity based on substituents:

| Compound Name | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| 2-(Benzylthio)-5-(4-bromophenyl)-1H-imidazole | High | Moderate |

| 2-(Benzylthio)-5-(4-fluorophenyl)-1H-imidazole | Moderate | Low |

| 2-(Benzylthio)-5-(4-chlorophenyl)-1H-imidazole | Low | High |

The presence of different substituents significantly impacts the compound's chemical properties and biological activities.

Comparación Con Compuestos Similares

Structural Analogues and Substituent Effects

Key structural analogs and their substituent differences are summarized below:

Key Observations :

- Bromophenyl vs. Nitrophenyl : Bromine enhances lipophilicity and halogen bonding, while nitro groups increase electron-withdrawing effects and reactivity .

- Position 1 Substitutions : 4-(Difluoromethoxy)phenyl (target) improves metabolic stability compared to 4-fluorophenyl () due to reduced oxidative metabolism .

Structure-Activity Relationship (SAR) Insights :

Physicochemical Properties

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(benzylthio)-5-(4-bromophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazole, and how are intermediates characterized?

- Methodology : The compound can be synthesized via multi-step nucleophilic substitution and cyclization reactions. For example, a benzylthio group is introduced via thiol-alkylation under basic conditions (e.g., K₂CO₃ in DMF) . Key intermediates, such as the imidazole core, are characterized using melting point analysis, IR spectroscopy (to confirm S–H or C–S bonds), and ¹H/¹³C NMR (to verify regioselectivity and substituent positions) . Elemental analysis (C, H, N, S) is used to confirm purity (>95%) .

Q. How is the structural integrity of this compound validated post-synthesis?

- Methodology : High-resolution mass spectrometry (HRMS) is critical for confirming the molecular ion peak (e.g., m/z 457.0169 for [M+H]⁺ in a related analog) . Nuclear Overhauser Effect (NOE) NMR experiments or X-ray crystallography (if crystals are obtainable) resolve ambiguities in substituent orientation . For example, crystal structures of similar benzimidazoles reveal planar imidazole rings with dihedral angles <10° between aryl groups .

Q. What preliminary biological assays are recommended to evaluate its activity?

- Methodology : Screen against target enzymes (e.g., IMPDH or 15LOX/PEBP1 complexes) using fluorescence-based activity assays (IC₅₀ determination) . Cytotoxicity is assessed via MTT assays in mammalian cell lines (e.g., HEK293 or HepG2) . Dose-response curves (0.1–100 µM) and selectivity indices (vs. related isoforms) are calculated to prioritize further optimization .

Advanced Research Questions

Q. How do structural modifications (e.g., replacing the imidazole ring) impact biological activity?

- Methodology : Replace the imidazole with oxazole or phenyl groups (via Pd-catalyzed cross-coupling) and compare inhibitory potency. For instance, oxazole substitution in a related IMPDH inhibitor caused a 4-fold activity drop, while phenyl substitution abolished activity entirely, highlighting the imidazole’s hydrogen-bonding role . Free energy perturbation (FEP) calculations or molecular docking (using AutoDock Vina) quantify binding energy changes .

Q. What computational strategies are effective for predicting binding modes with biological targets?

- Methodology : Perform molecular docking (e.g., Schrödinger Glide) against homology models of targets like TGR5 or 15LOX. For example, related imidazoles adopt a "V-shaped" conformation in TGR5’s orthosteric pocket, with the benzylthio group occupying a hydrophobic subpocket . Molecular dynamics (MD) simulations (50 ns, AMBER) assess stability of ligand-receptor complexes (RMSD <2 Å) .

Q. How can regioselective functionalization of the imidazole core enhance selectivity?

- Methodology : Use Pd-catalyzed C–H arylation (e.g., with 4-bromotrifluoromethylbenzene) to introduce electron-withdrawing groups at the 5-position, improving metabolic stability . Monitor regioselectivity via ¹H NMR (e.g., upfield shifts for para-substituted aryl groups) and compare logP values (HPLC) to correlate with membrane permeability .

Q. What analytical techniques resolve discrepancies in reported bioactivity data across studies?

- Methodology : Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays). For instance, a compound showing IC₅₀ = 1 µM in a fluorescence assay but no effect in a cell-based model may suffer from poor permeability (assessed via PAMPA) . LC-MS/MS quantifies intracellular concentrations to confirm target engagement .

Q. How does the difluoromethoxy group influence pharmacokinetic properties?

- Methodology : Compare metabolic stability in liver microsomes (human/rat) with/without the difluoromethoxy substituent. Fluorine’s electron-withdrawing effect reduces oxidative metabolism (e.g., t₁/₂ increased from 2.1 to 6.8 hours in a TGR5 agonist analog) . Radiolabeled analogs (¹⁴C or ³H) track metabolite formation via HPLC-radiodetection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.